REACTION_CXSMILES
|
C(O)[C@H]1O[C@H](NC2[O:13][C@@H:12]3[C@@H:14]([OH:21])[C@H:15]([OH:20])[C@:16]([OH:19])([CH2:17][OH:18])[C@@H:11]3[N:10]=2)[C@H](O)[C@@H](O)[C@@H]1O.O>Cl>[NH2:10][CH:11]1[C:16]([CH2:17][OH:18])([OH:19])[CH:15]([OH:20])[CH:14]([OH:21])[CH:12]1[OH:13]
|
Name
|
trehazolin
|
Quantity
|
19.3 mg
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=N[C@@H]3[C@H](O2)[C@H]([C@@H]([C@@]3(CO)O)O)O)O)O)O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was again mixed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off the hydrochloric acid
|
Type
|
DISTILLATION
|
Details
|
The residue from this distillation
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 20 ml of water
|
Type
|
WASH
|
Details
|
(NH4+)--trade mark--and the column was washed with 60 ml of deionized water
|
Type
|
WASH
|
Details
|
eluted with 0.2N aqueous ammonia
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C(C(C1(O)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |